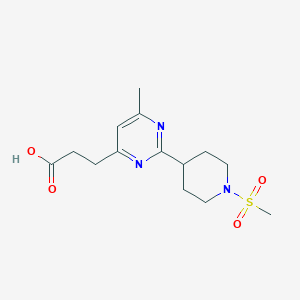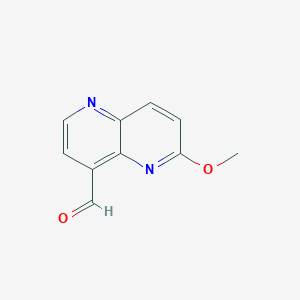
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
概要
説明
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized organic compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
作用機序
Target of Action
Boronic acid esters, such as this compound, are often used in organic synthesis as reagents and catalysts .
Mode of Action
For instance, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
It’s known that boronic acid esters can participate in the suzuki-miyaura cross-coupling reaction, which is a type of chemical reaction where an aryl or vinyl boronic acid is cross-coupled with an aryl or vinyl halide using a palladium catalyst .
Pharmacokinetics
As a boronic acid ester, its bioavailability could be influenced by factors such as its solubility in organic solvents .
Result of Action
As a boronic acid ester, it’s primarily used as a reagent or catalyst in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it’s known to be stable under dry conditions but may hydrolyze in a humid environment . It’s also recommended to be stored in an inert gas .
生化学分析
Biochemical Properties
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura cross-coupling reactions. The nature of these interactions involves the formation of a complex between the boronic ester and the palladium catalyst, leading to the formation of a new carbon-carbon bond. Additionally, this compound can interact with other biomolecules, such as proteins, through covalent bonding, which can influence protein function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins. For example, it can inhibit or activate enzymes by forming covalent bonds with active site residues, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing certain biochemical reactions or modulating cellular processes. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it can influence the glycolytic pathway by modulating the activity of glycolytic enzymes, thereby affecting the production of energy and other metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like toluene or dioxane.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反応の分析
Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene).
Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In organic chemistry, this compound is extensively used in the synthesis of complex molecules, including pharmaceuticals and materials science applications. Its role in cross-coupling reactions makes it invaluable for constructing carbon-carbon bonds.
Biology: The compound's derivatives are used in the development of bioactive molecules, including potential therapeutic agents. Its ability to form stable biaryl structures is crucial in drug design and discovery.
Medicine: Derivatives of this compound are explored for their potential medicinal properties, including anti-inflammatory and anticancer activities. The biaryl structures formed through cross-coupling reactions are often found in drug molecules.
Industry: In the materials industry, this compound is used to create advanced materials with specific properties, such as polymers and electronic materials. Its versatility in forming stable bonds makes it suitable for various industrial applications.
類似化合物との比較
Biphenyl Derivatives: These compounds also involve biaryl structures but may differ in their substituents and functional groups.
Other Boronic Acid Derivatives: Compounds like phenylboronic acid and its derivatives are used in similar cross-coupling reactions.
Uniqueness: 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its specific substituents and the stability of its boronic acid derivative. This stability allows for efficient cross-coupling reactions, making it a valuable tool in organic synthesis.
特性
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-11(9-16)7-6-8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNDGUZFXOHVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743919 | |
| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859518-20-0 | |
| Record name | 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)
![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)



